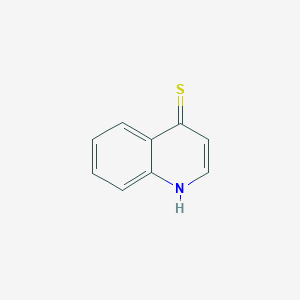
4(1H)-Quinolinethione
Übersicht
Beschreibung
4(1H)-Quinolinethione is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of a sulfur atom in place of the oxygen atom found in the more common 4(1H)-quinolinone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-quinolinethione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzothioamide with α,β-unsaturated carbonyl compounds. This reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions: 4(1H)-Quinolinethione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of 4(1H)-quinoline. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom. Reagents such as alkyl halides can be used to introduce various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: 4(1H)-quinoline.
Substitution: Alkylated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
4(1H)-Quinolinethione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as an antimicrobial agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Research has indicated that derivatives of this compound may possess anti-inflammatory and anticancer properties. These derivatives are being explored for their therapeutic potential.
Industry: In materials science, this compound is used in the development of novel polymers and advanced materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 4(1H)-quinolinethione involves its interaction with various molecular targets. The sulfur atom in the compound can form strong bonds with metal ions, making it a potential chelating agent. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that this compound can modulate cellular processes by affecting redox balance and enzyme function.
Vergleich Mit ähnlichen Verbindungen
4(1H)-Quinolinethione can be compared with other similar compounds, such as:
4(1H)-Quinolinone: Unlike this compound, 4(1H)-quinolinone contains an oxygen atom instead of sulfur. This difference significantly affects their chemical reactivity and biological activity.
2(1H)-Quinolinethione: This isomer has the sulfur atom at a different position, leading to variations in its chemical properties and applications.
4(1H)-Quinolines: These compounds lack the sulfur atom and exhibit different reactivity patterns and biological activities.
Uniqueness: The presence of the sulfur atom in this compound imparts unique chemical properties, such as enhanced nucleophilicity and the ability to form strong metal-sulfur bonds. These characteristics distinguish it from its oxygen-containing analogs and other quinoline derivatives.
Eigenschaften
IUPAC Name |
1H-quinoline-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYCCMJSURLMLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10901675 | |
| Record name | NoName_811 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10901675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76076-27-2 | |
| Record name | 4(1H)-Quinolinethione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076076272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(1H)-Quinolinethione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4(1H)-Quinolinethione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ34MT6QVW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



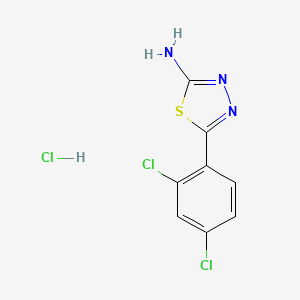

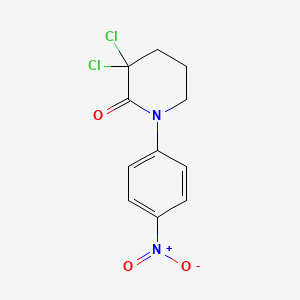
![10,10-Dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxylic acid](/img/structure/B3025384.png)
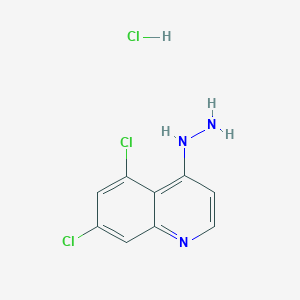


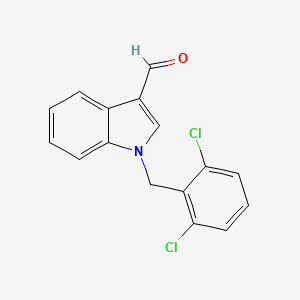
![2-[(Diethylamino)methyl]benzonitrile](/img/structure/B3025393.png)




